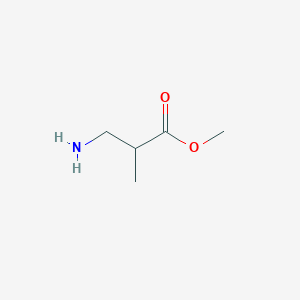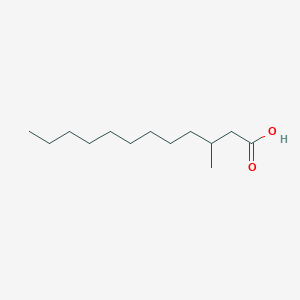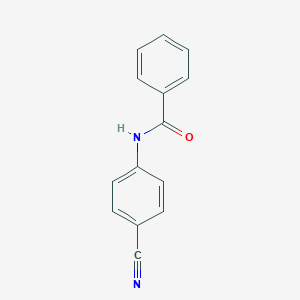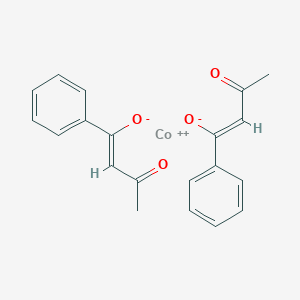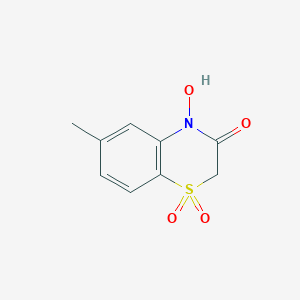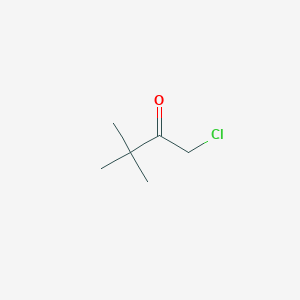
木犀草素
描述
Luteoforol is a natural product derived from the luteolin molecule, which is a flavonoid found in a variety of plants. It has been studied for its potential roles in cancer prevention, anti-inflammatory and antioxidant activities. Luteoforol has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. It has been studied for its potential roles in cancer prevention, anti-inflammatory and antioxidant activities.
科学研究应用
植物中存在和在植物色素中的作用:木犀草素在不同植物中被发现,包括高粱和玉米,在那里它在色素沉着中起作用。它的特点是在特定条件下形成木犀草素红,并有助于植物组织的着色 (Bate-smith,1969 年); (Styles 和 Ceska,1972 年)。
抗菌和植物抗毒素样特性:木犀草素表现出抗菌特性,并作为一种植物抗毒素对抗植物病原体,例如欧文氏菌。它的产生可以在水果中通过丙二酸钙等处理诱导 (Spinelli 等人,2005 年)。
抗病毒活性:它对单纯疱疹病毒表现出抑制作用,表明其在治疗与口腔病变相关的病毒感染中具有潜在用途 (Fritz 等人,2007 年)。
癌症治疗中的协同效应:木犀草素与 5-氟尿嘧啶等其他化合物结合,已被探索其在增强肝细胞癌细胞中抗肿瘤作用的潜力,表明其与癌症治疗相关 (Xu 等人,2016 年)。
治疗骨质疏松症的潜力:研究表明,木犀草素可能通过影响各种分子途径和改善骨骼健康来有效治疗骨质疏松症 (Liang 等人,2022 年)。
对高血压和血管重塑的影响:研究表明,木犀草素可以通过抑制血管平滑肌细胞的增殖和迁移来改善高血压血管重塑,在高血压的治疗中发挥作用 (Su 等人,2015 年)。
抗炎作用:木犀草素表现出很强的抗炎活性,其衍生物也表现出类似的作用。它靶向 NF-κB、AP-1 和 STAT3 等各种转录因子,表明其在开发抗炎药物中的潜力 (Aziz 等人,2018 年)。
关节炎治疗中的透皮给药:发现以囊泡形式透皮给药木犀草素在治疗关节炎中有效,证明了其在药物递送系统中的应用 (Abidin 等人,2016 年)。
在关节炎和炎症途径中的作用:木犀草素已被证明可以抑制 P2X4 通路,减少炎症并改善关节炎模型中的病情 (Shi 等人,2015 年)。
作用机制
Target of Action
Luteoforol primarily targets bacterial and fungal organisms, including different strains of Erwinia amylovora, the causal agent of fire blight . It acts as a non-specific biocidal agent, meaning it can inhibit a wide range of microorganisms .
Mode of Action
Luteoforol interacts with its targets by destroying pathogen cells and inducing a hypersensitive-like reaction in the host plant tissue . This reaction is a form of programmed cell death that helps to limit the spread of the pathogen .
Biochemical Pathways
Luteoforol is a product of the flavonoid metabolism pathway . It is induced in pome fruits by prohexadione-calcium, a growth regulator that interferes with flavonoid metabolism . The compound is an unstable and highly reactive precursor of luteoliflavan .
Pharmacokinetics
It is known that the compound is highly reactive and unstable , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The action of Luteoforol results in lowered incidence of diseases in pome fruit trees and other crop plants . It is highly active against different strains of Erwinia amylovora and all other bacterial and fungal organisms tested . It also exhibits phytotoxic effects in pear plantlets .
Action Environment
The action of Luteoforol can be influenced by environmental factors. For instance, its induction in pome fruits is triggered by treatments with prohexadione-calcium . .
未来方向
The results obtained indicate that prohexadione-calcium induces luteoforol as an active principle with non-specific biocidal properties . This mechanism would be closely analogous to the one known for structurally related phytoalexins in sorghum . This work greatly enhances our knowledge of flavonoid biosynthesis and marks a major advance that could facilitate future genetic modification .
生化分析
Biochemical Properties
Luteoforol is involved in the flavonoid metabolism and interacts with various enzymes and proteins . It is found to be highly active against different strains of Erwinia amylovora, the causal agent of fire blight, and all other bacterial and fungal organisms tested . The compound, Luteoforol, is proposed to be released upon pathogen attack from its cellular compartment .
Cellular Effects
Luteoforol has significant effects on various types of cells and cellular processes. It inhibits further disease development by destroying pathogen cells as well as by inducing a hypersensitive-like reaction in the host plant tissue .
Molecular Mechanism
At the molecular level, Luteoforol exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the expression of iNOS induced by IL-1β by blocking the nuclear localization of the p65 subunit of NF-κB .
Temporal Effects in Laboratory Settings
The effects of Luteoforol change over time in laboratory settings. It has been observed that prohexadione-calcium induces Luteoforol as an active principle with non-specific biocidal properties .
Dosage Effects in Animal Models
The effects of Luteoforol vary with different dosages in animal models. At a concentration of 70μg/mL, Luteoforol exhibits more than 95% inhibitory activity against cyclooxygenase-1 (COX-1), with an IC50 of 3.2 μM .
Metabolic Pathways
Luteoforol is involved in the flavonoid metabolic pathway. It interacts with enzymes such as flavanone 3-hydroxylase .
Transport and Distribution
It is proposed that Luteoforol is released from its cellular compartment upon pathogen attack .
Subcellular Localization
Current studies suggest that it may be involved in inducing a hypersensitive-like reaction in the host plant tissue .
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYDWKPCKNCRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928348 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13392-26-2, 24897-98-1 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luteoforol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041310 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




